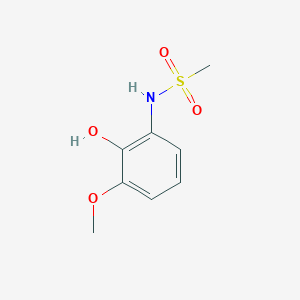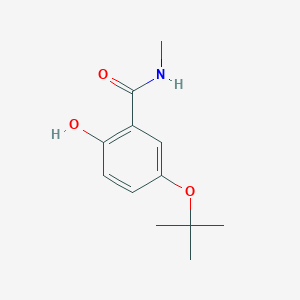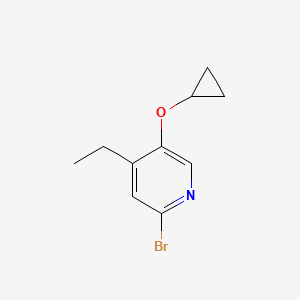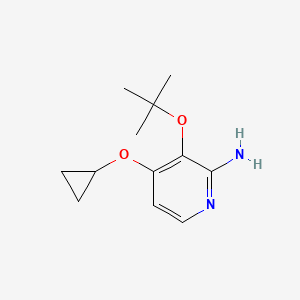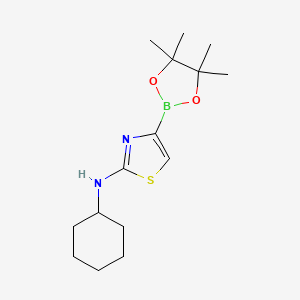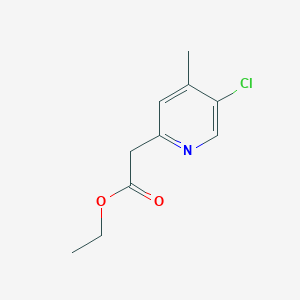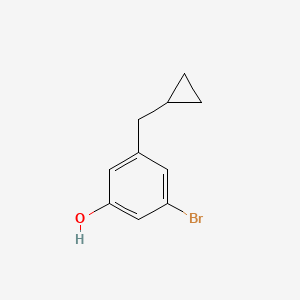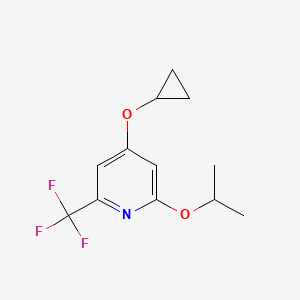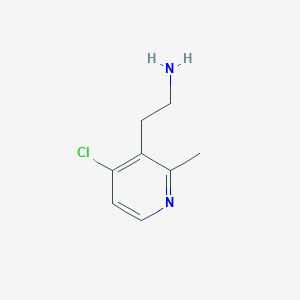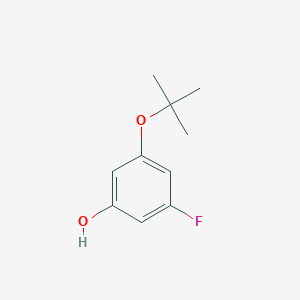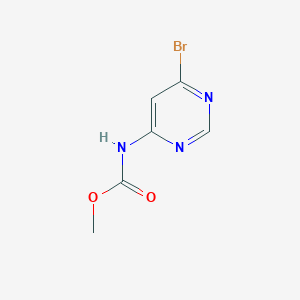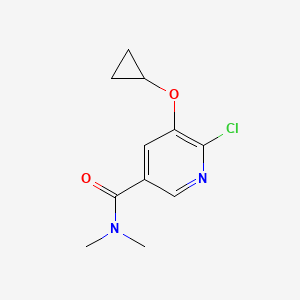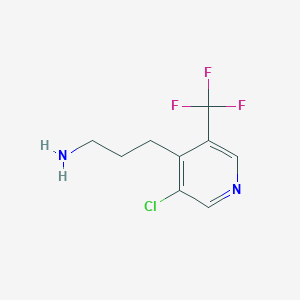
4-Carboxymethyl-2-(1H-indol-3-ylmethyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features an indole moiety, a piperazine ring, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of hydrazones.
Construction of the Piperazine Ring: This step often involves the reaction of diamines with dihaloalkanes or other suitable reagents.
Introduction of the Carboxymethyl Group: This can be done through alkylation reactions using carboxymethylating agents.
Formation of the Tert-Butyl Ester: This step typically involves esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindoles.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols or amines.
Substitution: The indole and piperazine rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used.
Major Products
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of ®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with other functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole moiety.
Piperazine derivatives: Compounds with similar piperazine rings, used in various pharmaceutical applications.
Tert-butyl esters: Compounds with similar ester groups, used in organic synthesis.
Uniqueness
The uniqueness of ®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its combination of these three functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions
特性
分子式 |
C20H25N3O5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
2-[5-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C20H25N3O5/c1-20(2,3)28-19(27)23-11-17(24)22(12-18(25)26)10-14(23)8-13-9-21-16-7-5-4-6-15(13)16/h4-7,9,14,21H,8,10-12H2,1-3H3,(H,25,26) |
InChIキー |
UHHSZAYPFZUMGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(=O)N(CC1CC2=CNC3=CC=CC=C32)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


